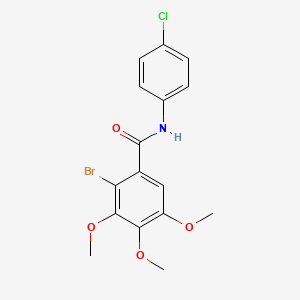
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BF-168 and is an important tool for studying the biological mechanisms of various diseases.
Mecanismo De Acción
BF-168 exerts its effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. The compound has been shown to have a high affinity for the active site of histone deacetylases and CK2, which explains its potent inhibitory activity against these enzymes.
Biochemical and Physiological Effects:
BF-168 has been shown to have several biochemical and physiological effects. Inhibition of histone deacetylases by BF-168 has been linked to changes in gene expression, which can lead to altered cellular processes such as cell proliferation and differentiation. Inhibition of CK2 by BF-168 has been shown to result in decreased cell viability and increased apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-168 has several advantages as a research tool. It is a potent inhibitor of several enzymes and proteins, which makes it useful for studying their biological functions. In addition, BF-168 has been shown to have good selectivity for its target enzymes and proteins, which reduces the likelihood of off-target effects. However, one limitation of BF-168 is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
BF-168 has several potential future directions for research. One area of interest is the development of analogs of BF-168 that have improved solubility and potency. In addition, BF-168 could be used as a tool for studying the biological mechanisms of various diseases such as cancer and neurodegenerative disorders. Finally, BF-168 could be used in combination with other drugs to enhance their therapeutic efficacy.
Métodos De Síntesis
The synthesis of BF-168 involves several steps. The starting materials include 4-bromo-2-fluoroaniline and 2-aminobenzoxazole, which are reacted with acetic anhydride to form the intermediate product. This intermediate is then treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the final product, BF-168.
Aplicaciones Científicas De Investigación
BF-168 has been used extensively in scientific research due to its ability to inhibit the activity of several enzymes and proteins. This compound has been shown to be effective in inhibiting the activity of histone deacetylases, which are enzymes that play a critical role in gene expression. In addition, BF-168 has been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes such as cell proliferation and differentiation.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O3/c17-10-5-6-12(11(18)7-10)19-15(21)8-20-13-3-1-2-4-14(13)23-9-16(20)22/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFSFBWBIRLFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)
![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)

![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)